Cas no 2096331-74-5 (3-(2-Bromoacetamido)phenylboronic acid, pinacol ester)

3-(2-Bromoacetamido)phenylboronic acid pinacol ester is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions and other transition-metal-catalyzed processes. The pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. The 2-bromoacetamido moiety provides a reactive handle for further functionalization, making it valuable in bioconjugation and medicinal chemistry applications. This compound is particularly useful in the synthesis of complex aryl and heteroaryl structures due to its compatibility with diverse reaction conditions. Its well-defined reactivity profile and robust stability make it a preferred choice for researchers developing pharmaceuticals, agrochemicals, and advanced materials.
3-(2-Bromoacetamido)phenylboronic acid, pinacol ester structure
2096331-74-5 structure
Product Name:3-(2-Bromoacetamido)phenylboronic acid, pinacol ester
CAS No:2096331-74-5
MF:C14H19BBrNO3
MW:340.020563364029
MDL:MFCD18783180
CID:4636652
PubChem ID:53217329
Update Time:2025-06-13

3-(2-Bromoacetamido)phenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester
    • 2-Bromo-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
    • 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
    • D80613
    • 3-(2-Bromoacetamido)phenylboronic acid pinacol ester
    • AKOS027344450
    • CS-0162419
    • 2096331-74-5
    • MFCD18783180
    • WID33174
    • DTXSID601139054
    • AS-55434
    • 3-(2-Bromoacetamido)phenylboronicacid,pinacolester
    • Acetamide, 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • MDL: MFCD18783180
    • Inchi: 1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11(8-10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18)
    • InChI Key: UVTPWSKSUQJQOW-UHFFFAOYSA-N
    • SMILES: BrCC(NC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)=O

Computed Properties

  • Exact Mass: 339.06414g/mol
  • Monoisotopic Mass: 339.06414g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6

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3-(2-Bromoacetamido)phenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:2096331-74-5)3-(2-Bromoacetamido)phenylboronic acid, pinacol ester
Order Number:A1178560
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:39
Price ($):198.0/689.0
Email:sales@amadischem.com

Additional information on 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester

Comprehensive Overview of 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester (CAS No. 2096331-74-5)

3-(2-Bromoacetamido)phenylboronic acid, pinacol ester (CAS No. 2096331-74-5) is a highly specialized boronic acid derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique bromoacetamido and pinacol boronic ester functional groups, serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation strategies. Its molecular structure, combining a reactive arylboronic ester with a haloacetamide moiety, enables diverse applications in drug discovery, bioconjugation, and polymer chemistry.

In recent years, the demand for boronic acid derivatives like 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester has surged due to their pivotal role in developing targeted therapies and biocompatible materials. Researchers frequently search for "Suzuki coupling reagents," "boronic ester stability," and "amide-functionalized arylboronates," reflecting the compound's relevance in cutting-edge scientific inquiries. The pinacol ester group enhances stability against protodeboronation, a common challenge in arylboronic acid chemistry, making this derivative particularly valuable for multistep synthetic routes.

The synthesis of 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester typically involves the protection of a boronic acid precursor with pinacol, followed by selective bromoacetylation of the aniline moiety. This two-step process ensures high yield and purity, critical for applications requiring precise stoichiometry, such as proteolysis-targeting chimeras (PROTACs) or fluorescent probes. Analytical techniques like NMR spectroscopy and HPLC-MS are routinely employed to verify the structural integrity of this compound, addressing common user queries about "boronic ester characterization methods."

Beyond synthetic chemistry, 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester finds utility in biomedical research, particularly in designing enzyme inhibitors and covalent protein modifiers. The bromoacetamide group acts as an electrophilic "warhead," enabling irreversible binding to cysteine residues—a mechanism exploited in kinase inhibitor development. This aligns with trending searches for "covalent drug design" and "boron-based therapeutics," highlighting the compound's intersection with precision medicine innovations.

From a materials science perspective, the compound's dual functionality facilitates its incorporation into smart polymers and self-healing coatings. The arylboronic ester moiety responds to pH changes or diol-containing molecules, a property leveraged in glucose-sensing hydrogels—an area of intense research for diabetes management. Such applications resonate with queries about "responsive biomaterials" and "boronate ester dynamics," underscoring the interdisciplinary appeal of this chemical entity.

Handling and storage recommendations for 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester emphasize protection from moisture and prolonged exposure to light, as the boronic ester linkage may hydrolyze under acidic conditions. These precautions address frequently asked questions regarding "boronate shelf life" and "compound stability optimization." Suppliers typically provide technical data sheets detailing optimal storage temperatures (-20°C under argon) and compatibility with common organic solvents like THF and DMSO.

In conclusion, 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester (CAS No. 2096331-74-5) represents a multifaceted tool for researchers exploring catalytic transformations, bioconjugation strategies, and adaptive materials. Its structural features bridge the gap between small-molecule reactivity and macromolecular engineering, positioning it at the forefront of contemporary chemical innovation. As interest grows in boron chemistry and covalent modification techniques, this compound will undoubtedly remain a subject of both academic scrutiny and industrial application.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2096331-74-5)3-(2-Bromoacetamido)phenylboronic acid, pinacol ester
A1178560
Purity:99%/99%
Quantity:1g/5g
Price ($):198.0/689.0
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